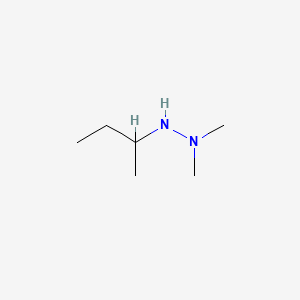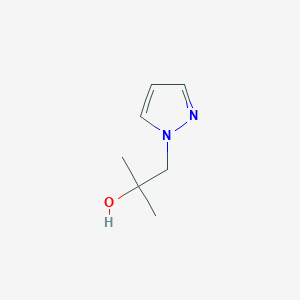
2-(Phenylamino)-5-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylamino)-5-pyrimidinol is an organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)-5-pyrimidinol typically involves the reaction of 2-chloropyrimidine with aniline under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the phenylamino group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylamino)-5-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring or the pyrimidine ring .
Applications De Recherche Scientifique
2-(Phenylamino)-5-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anticancer agent and for its antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(Phenylamino)-5-pyrimidinol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .
Comparaison Avec Des Composés Similaires
2-(Phenylamino)-5-pyrimidinol can be compared with other similar compounds, such as:
2-Aminopyrimidine: Similar in structure but lacks the phenyl group, leading to different biological activities.
2-Phenylaminopyrimidine: Similar but with different substitution patterns, affecting its reactivity and applications.
2-Phenylamino-3-acyl-1,4-naphthoquinone: Another compound with a phenylamino group but with a different core structure, leading to distinct biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
956128-06-6 |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-anilinopyrimidin-5-ol |
InChI |
InChI=1S/C10H9N3O/c14-9-6-11-10(12-7-9)13-8-4-2-1-3-5-8/h1-7,14H,(H,11,12,13) |
Clé InChI |
BGFDUCFLQJCFCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC=C(C=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)






![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)


![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
